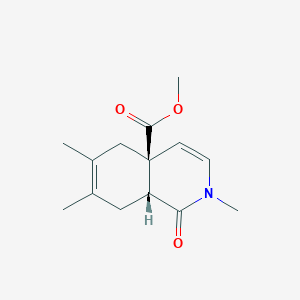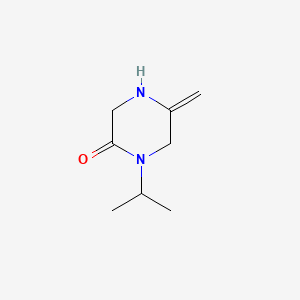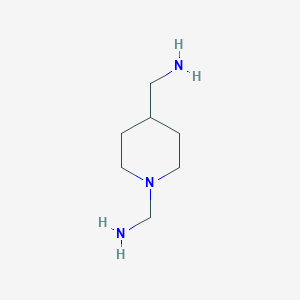![molecular formula C21H20N4O2 B13797165 4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol CAS No. 68213-96-7](/img/structure/B13797165.png)
4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol is a synthetic organic compound with the molecular formula C21H20N4O2 . It is characterized by the presence of azo groups (-N=N-) and hydroxyl groups (-OH) on a benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol typically involves the diazotization of 2,5-dimethylaniline and 2-methylaniline, followed by coupling with 1,3-benzenediol. The reaction conditions usually require an acidic medium and a temperature-controlled environment to ensure the stability of the diazonium salts . Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The hydroxyl groups can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups may also play a role in binding to specific proteins and altering their function .
Comparison with Similar Compounds
Similar compounds to 4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol include other azo dyes and phenolic compounds. For example:
4-[(2-Methylphenyl)azo]-1,3-benzenediol: Lacks the additional dimethylphenyl group, resulting in different chemical properties.
2-[(2,5-Dimethylphenyl)azo]-1,3-benzenediol: Similar structure but with only one azo group, affecting its reactivity and applications. The uniqueness of this compound lies in its dual azo groups and specific substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
68213-96-7 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2E,6E)-6-[(2,5-dimethylphenyl)hydrazinylidene]-2-[(2-methylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C21H20N4O2/c1-13-8-9-15(3)18(12-13)24-23-17-10-11-19(26)20(21(17)27)25-22-16-7-5-4-6-14(16)2/h4-12,22,24H,1-3H3/b23-17+,25-20+ |
InChI Key |
AZTRKCIWOMTGDN-VPAPYFLLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/N=C/2\C=CC(=O)/C(=N\NC3=CC=CC=C3C)/C2=O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NN=C2C=CC(=O)C(=NNC3=CC=CC=C3C)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
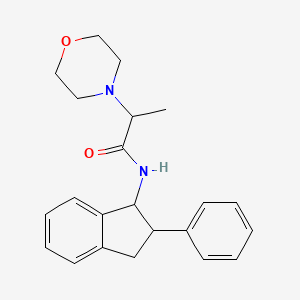
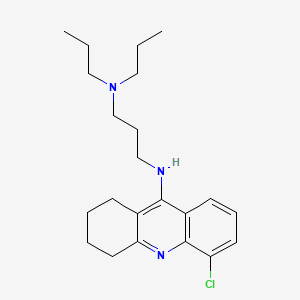
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
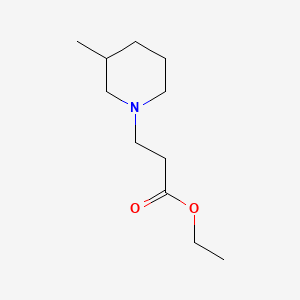
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
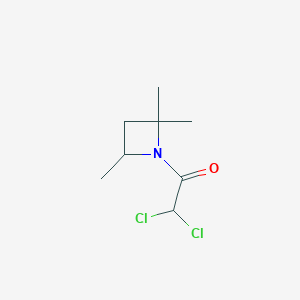
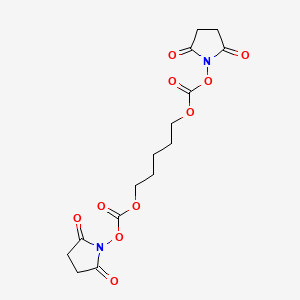
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
